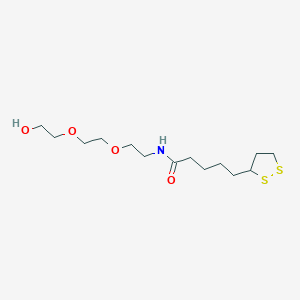

![molecular formula C12H13ClN4S B608652 6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine CAS No. 1252362-53-0](/img/structure/B608652.png)

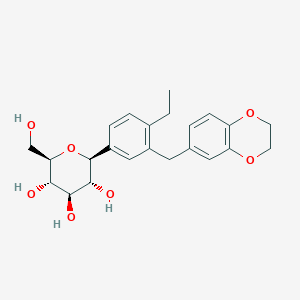

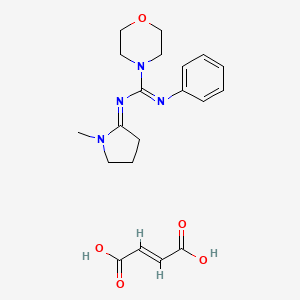

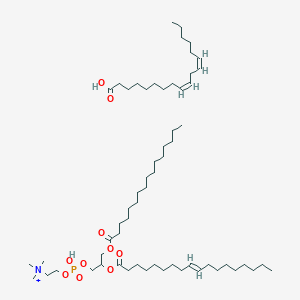

6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine

Übersicht

Beschreibung

Novel specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), binding to the bicarbonate activator binding site and inhibiting sAC via a unique allosteric mechanism, preventing sAC-dependent processes in cellular and physiological systems

LRE1 is a novel specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), binding to the bicarbonate activator binding site and inhibiting sAC via a unique allosteric mechanism, preventing sAC-dependent processes in cellular and physiological systems.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has identified various 2,4-diaminopyrimidine derivatives, including those with chloro-substitutions, as having notable antiviral activity. One study focused on the inhibitory effects of these compounds against DNA viruses and retroviruses in cell culture. Among these derivatives, certain compounds demonstrated marked inhibition of retrovirus replication, comparable to that of reference drugs like adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003).

Molecular and Structural Analysis

Molecular and structural analyses of pyrimidine derivatives, including those with chloro and amino groups, have been a subject of interest. For instance, the study of the crystal and molecular structures of certain pyrimidine compounds revealed insights into their electronic structures and hydrogen bonding patterns. This kind of research contributes to a deeper understanding of the chemical properties and potential applications of these compounds (Trilleras et al., 2009).

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of thiopyrimidine derivatives have been conducted. These studies include the analysis of electronic, linear, and nonlinear optical exploration of various pyrimidine derivatives. Such research highlights the potential use of these compounds in optoelectronic and high-tech applications due to their considerable NLO character (Hussain et al., 2020).

Synthesis as Intermediates for Anticancer Drugs

Pyrimidine derivatives, including those with chloro and thiophene groups, are important intermediates in the synthesis of small molecule anticancer drugs. Research in this area focuses on developing efficient synthesis methods for these compounds, confirming their structures, and optimizing synthetic methods. This is crucial for advancing the development of new anticancer drugs (Kou & Yang, 2022).

Antibacterial and Antifungal Activities

The synthesis of derivatives from compounds like 6-chloro-pyrimidine-2,4-diamine has been studied for their potential antibacterial and antifungal activities. These studies are aimed at developing novel classes of antimicrobial agents that could be effective against various bacterial and fungal strains (Patel & Patel, 2017).

Eigenschaften

IUPAC Name |

6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZXKSZLRVSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.